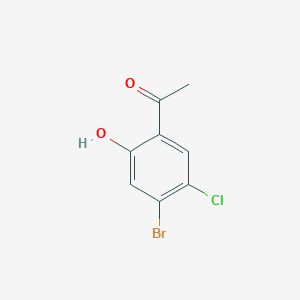

1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone

Vue d'ensemble

Description

1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone is a chemical compound with the molecular formula C8H6BrClO2 and a molecular weight of 249.49 . It is also known by its IUPAC name, this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BrClO2/c1-4(11)5-2-7(10)6(9)3-8(5)12/h2-3,12H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found, it’s worth noting that aromatic compounds like this one often undergo electrophilic substitution reactions . In these reactions, an electrophile attacks the aromatic ring, forming a cationic intermediate. The aromatic ring is then regenerated by loss of a proton from the carbon that was attacked .Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 249.49 . It is typically stored in a sealed, dry environment at room temperature . The compound is a liquid under normal conditions .Applications De Recherche Scientifique

Chemical Synthesis and Characterization

1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone and its derivatives are primarily utilized in the field of chemical synthesis and characterization. For instance, its involvement in the synthesis of complex compounds like 6-(5-chloro-8-hydroxynapthalene-2-yl)-4(4-hydroxyphenyl)-4-5-dihydroxypyrimidin-2(1h)-one has been documented. This compound, synthesized from 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone, showcases significant antimicrobial activities attributed to the presence of chlorine as a substituent on the main nucleus (Sherekar, Padole, & Kakade, 2022).

Bromination Processes

The compound plays a role in bromination processes, specifically in the selective α-monobromination of alkylaryl ketones. This involves a range of ketones, including 1-(6-methoxynaphthalen-2-yl) ethanone and 1-(4-ethylphenyl)ethanone, among others. The process uses ionic liquids like [BMPy]Br_3 or [Bmin]Br_3, highlighting a regioselective and efficient method for electrophilic bromination of various alkylaryl ketones (Ying, 2011).

Synthetic Improvement and Applications

There's also significant research focused on improving the synthetic methodologies involving this compound. For example, the synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate of Synephrine, from 1-(4-hydroxyphenyl)ethanone using Br2 as the brominating reagent has been improved, achieving a yield of 64.7% with 90.2% purity. This emphasizes the importance of refining synthetic processes for better yield and purity (Yu-feng, 2013).

Mécanisme D'action

Target of Action

The primary targets of 1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone are currently unknown . This compound is a unique chemical provided to early discovery researchers

Mode of Action

It’s known that the compound contains a bromine and a chlorine atom, which could potentially interact with biological targets through halogen bonding or other types of interactions .

Propriétés

IUPAC Name |

1-(4-bromo-5-chloro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-4(11)5-2-7(10)6(9)3-8(5)12/h2-3,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBKDWADCNMPSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2469547.png)

![Methyl 2-[[3-carbamoyl-1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2469551.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2469555.png)

![4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl decanoate](/img/structure/B2469558.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2469559.png)

![1-[2-(methylsulfanyl)pyridine-4-carbonyl]-4-(trifluoromethyl)-2,3-dihydro-1H-indole](/img/structure/B2469560.png)

![[2-(4-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2469561.png)

![N-(3-hydroxy-4,4-dimethylpentyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2469565.png)

![1-(3-chlorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2469566.png)

![N-butan-2-yl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2469570.png)